3-(Allyloxy)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “3-(Allyloxy)benzohydrazide” has been studied. For instance, the etherification of cellulose using allyl glycidyl ether was carried out in aqueous alkaline solutions of benzyltrimethylammonium hydroxide, tetramethylammonium hydroxide, NaOH and different mixtures of these bases .Molecular Structure Analysis

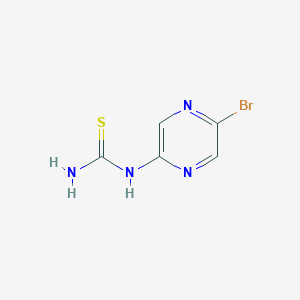

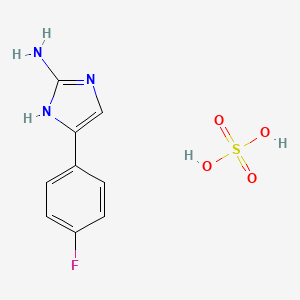

The molecular structure of “3-(Allyloxy)benzohydrazide” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.科学的研究の応用

Gelation and Application in Oil Spill Recovery

Benzohydrazide derivatives, including “3-(Allyloxy)benzohydrazide”, have been reported to form stable gels in commercial fuels such as diesel . These gels have low critical gelation concentrations (CGCs) and good mechanical properties . The gelation process involves self-assembly of molecules into a 3D-network of fibrils, driven by hydrogen bonding, van der Waals force, and π-π interaction . These gels can be used for oil spill treatment, achieving rapid (<30 s) and effective oil removal at room temperature .

Anti-bacterial Activity

Benzohydrazide derivatives complexes, which can include “3-(Allyloxy)benzohydrazide”, have been studied for their anti-bacterial activity . These complexes have been synthesized and characterized, and their anti-microbial activity has been investigated against three pathogenic bacteria . The order of activity of the complexes was determined, providing valuable insights into their potential use in combating bacterial infections .

Catalytic Activity in Chemical Reactions

Benzohydrazide derivative complexes can act as catalysts in various chemical reactions . They can influence the catalytic activity and selectivity, making these complexes valuable in synthetic chemistry .

Potential Pharmacological Activities

Benzohydrazide derivative complexes might exhibit antibacterial, antifungal, antitumor, or anti-inflammatory properties . Researchers explore their interactions with biomolecules for potential drug development .

Interaction with Biologically Relevant Molecules

Benzohydrazide complexes can be used to understand the interaction with biologically relevant molecules . This could provide insights into their potential role in biological systems .

Gelation in Ethanol and Other Solvents

Apart from alkane solvents and commercial fuels, benzohydrazide derivatives including “3-(Allyloxy)benzohydrazide” can form gels in ethanol and other solvents like toluene and dimethicone . These gels can be viewed as supergelators in dimethicone, as the CGCs of these gels can be as low as 0.67 mg/mL .

作用機序

Target of Action

Benzohydrazides, a class of compounds to which 3-(allyloxy)benzohydrazide belongs, are known for their diverse biological properties, suggesting they interact with multiple targets .

Mode of Action

Benzohydrazides are known to exhibit various biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . These activities suggest that benzohydrazides may interact with their targets in a way that inhibits essential biological processes.

Biochemical Pathways

A related compound, probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), has been shown to induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa), suggesting that 3-(allyloxy)benzohydrazide might have similar effects .

Result of Action

Benzohydrazides are known for their diverse biological properties, suggesting that they may have a wide range of molecular and cellular effects .

特性

IUPAC Name |

3-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBFDOKWWZYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allyloxy)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)